1-(5-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
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Description
1-(5-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H12Cl2N6O and its molecular weight is 387.22. The purity is usually 95%.
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Biological Activity
The compound 1-(5-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A triazole ring,
- An oxadiazole moiety,
- Chlorinated phenyl groups.
This structural diversity is believed to contribute to its biological efficacy.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and triazole scaffolds exhibit a variety of biological activities, including:
- Anticancer effects,
- Antimicrobial properties,
- Anti-inflammatory activities.
Anticancer Activity
Studies have demonstrated that derivatives of oxadiazole and triazole can inhibit cancer cell proliferation. The specific compound has shown promising results against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 0.23 | Induction of apoptosis through p53 activation |
U-937 (Monocytic Leukemia) | 0.32 | Caspase activation leading to apoptosis |
SK-MEL-2 (Melanoma) | 0.15 | Cell cycle arrest and apoptosis |
These findings suggest that the compound may act as a potent anticancer agent by inducing programmed cell death in affected cells.
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner by increasing p53 expression and activating caspases .
- Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell cycle progression has been observed, indicating potential use in cancer therapies targeting cell division .
- Hydrophobic Interactions : Molecular docking studies suggest strong interactions between the compound and target proteins, which may enhance its efficacy .
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Study on Oxadiazole Derivatives :
- Triazole-Based Compounds :
Properties
IUPAC Name |
3-(5-chloro-2-methylphenyl)-5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N6O/c1-9-2-5-12(19)8-13(9)25-15(20)14(22-24-25)17-21-16(23-26-17)10-3-6-11(18)7-4-10/h2-8H,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXBJAJYWMUCJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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